Phenyldichlorosilane

Description

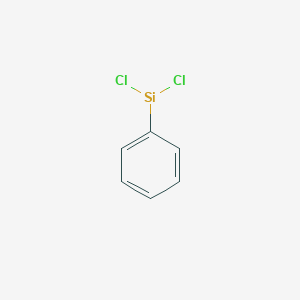

Structure

2D Structure

Properties

InChI |

InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFLNBULDHNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870896 | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-84-1 | |

| Record name | Dichlorophenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyldichlorosilane chemical structure and bonding

An In-depth Technical Guide on the Chemical Structure and Bonding of Phenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₅SiHCl₂) is a reactive organosilicon compound of significant interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, designing novel synthetic pathways, and developing new materials. This guide provides a detailed analysis of the molecular geometry and bonding characteristics of this compound, drawing upon computational chemistry methods and comparative data from related organosilicon compounds. While direct experimental crystallographic or gas-phase diffraction data for this compound is not extensively available in public literature, its structural parameters can be reliably predicted using modern computational techniques that have been validated against similar molecules.

Molecular Structure and Geometry

The this compound molecule consists of a central silicon atom bonded to a phenyl group, a hydrogen atom, and two chlorine atoms. The silicon atom is at the center of a distorted tetrahedral geometry. This geometry arises from the sp³ hybridization of the silicon atom, with the four substituents occupying the vertices of the tetrahedron.

The presence of substituents with different sizes and electronegativities (phenyl, hydrogen, and chlorine) leads to deviations from the ideal tetrahedral bond angles of 109.5°. The bulky phenyl group and the electronegative chlorine atoms influence the spatial arrangement of the bonds, resulting in a complex interplay of steric and electronic effects that determine the final molecular geometry.

Computational Methodology for Structural Determination

The structural parameters presented in this guide are derived from computational modeling, which is a standard and reliable method for determining the molecular geometry of compounds for which experimental data is unavailable. The typical methodology employed for such calculations is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

A common and effective computational protocol involves:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock theory with DFT.

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogen. This level of theory is well-suited for accurately predicting the geometry of organosilicon compounds.

The process involves an unconstrained geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The final optimized geometry corresponds to a stable conformation of the molecule, from which bond lengths, bond angles, and dihedral angles can be extracted.

Chemical Bonding

The chemical bonds in this compound are predominantly covalent in nature. The key bonds to consider are the silicon-carbon (Si-C), silicon-chlorine (Si-Cl), silicon-hydrogen (Si-H), and the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the phenyl group.

-

Si-C Bond: The bond between the silicon atom and the phenyl ring is a strong covalent bond. There is a degree of π-interaction between the d-orbitals of the silicon and the π-system of the phenyl ring, though this effect is generally considered to be modest.

-

Si-Cl Bonds: The silicon-chlorine bonds are highly polarized covalent bonds due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarity makes the silicon atom electrophilic and susceptible to nucleophilic attack, which is a key aspect of its reactivity.

-

Si-H Bond: The silicon-hydrogen bond is also covalent and is a site of reactivity, particularly in hydrosilylation reactions.

-

Phenyl Group: The bonding within the phenyl group consists of a stable aromatic system of delocalized π-electrons over a σ-framework of C-C and C-H bonds.

Quantitative Structural Data

The following table summarizes the predicted bond lengths and bond angles for this compound based on DFT calculations and comparative data from analogous compounds.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| Si – C(phenyl) | ~ 1.85 | |

| Si – Cl | ~ 2.05 | |

| Si – H | ~ 1.48 | |

| C – C (aromatic) | ~ 1.40 | |

| C – H (aromatic) | ~ 1.08 | |

| Bond Angles (°) | ||

| Cl – Si – Cl | ~ 107.0 | |

| C(phenyl) – Si – Cl | ~ 110.0 | |

| C(phenyl) – Si – H | ~ 112.0 | |

| Cl – Si – H | ~ 108.0 |

Visualizations

Chemical Structure of this compound

The following diagram illustrates the basic connectivity of atoms in this compound.

Bonding and Geometry Diagram

This diagram provides a more detailed representation of the bonding and the pseudo-tetrahedral geometry around the central silicon atom.

Conclusion

The chemical structure of this compound is characterized by a central, tetrahedrally coordinated silicon atom. The geometry is distorted from an ideal tetrahedron due to the different steric and electronic properties of the phenyl, chlorine, and hydrogen substituents. The bonding is primarily covalent, with significant polarity in the Si-Cl bonds, which dictates much of the compound's reactivity. The structural and bonding parameters outlined in this guide, derived from established computational methods and data from analogous compounds, provide a robust framework for understanding and predicting the chemical behavior of this compound in various applications.

An In-depth Technical Guide to the Molecular Geometry and Conformation of Phenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldichlorosilane (C₆H₅SiHCl₂) is a reactive organosilicon compound with significant applications in organic synthesis and materials science. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel synthetic routes, and developing new materials. This technical guide provides a comprehensive overview of the molecular geometry and conformational preferences of this compound, drawing upon experimental data from analogous compounds and theoretical calculations. Detailed methodologies for key experimental and computational techniques used in structure elucidation are also presented.

Introduction

The spatial arrangement of atoms in a molecule, its geometry, and the rotational freedom around its chemical bonds, its conformation, are fundamental determinants of its physical and chemical properties. For this compound, the geometry around the central silicon atom and the orientation of the phenyl group relative to the silyl moiety are of particular interest. This guide synthesizes available structural data and outlines the primary experimental and computational methods employed to determine such parameters.

Molecular Geometry of this compound

Structural Parameters from Analogous Compounds

Gas-phase electron diffraction (GED) is a powerful technique for determining the average internuclear distances and bond angles of molecules in the vapor phase.[1] Studies on phenylsilane provide accurate data for the phenyl group and the silicon-carbon bond.[2]

Table 1: Experimental Structural Parameters of Phenylsilane from Gas-Phase Electron Diffraction [2]

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-C | 1.83 |

| C-C (phenyl, avg.) | 1.40 |

| Si-H | 1.51 |

| C-H (phenyl, avg.) | 1.09 |

| Bond Angles (°) | |

| Phenyl group assumed to be a regular hexagon |

For the dichlorosilyl group (-SiHCl₂), structural data can be inferred from studies of simple chlorosilanes.

Table 2: Typical Structural Parameters of Chlorosilanes

| Parameter | Molecule | Value | Experimental Method |

| Bond Length (Å) | |||

| Si-Cl | H₂SiCl₂ | 2.033 | Microwave Spectroscopy |

| Si-Cl | HSiCl₃ | 2.021 | Microwave Spectroscopy |

| Bond Angle (°) | |||

| Cl-Si-Cl | H₂SiCl₂ | 110.0 | Microwave Spectroscopy |

| Cl-Si-Cl | HSiCl₃ | 109.3 | Microwave Spectroscopy |

Computationally Derived Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict molecular structures with high accuracy.[3][4] A geometry optimization of this compound can provide a complete set of bond lengths, bond angles, and dihedral angles. While a specific high-level computational study on this compound is not prominent in the literature, DFT calculations on similar molecules, such as p-tolyltrichlorosilane, have demonstrated excellent agreement with experimental data.[5]

Table 3: Calculated Molecular Geometry of this compound (Illustrative, based on typical DFT calculations)

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-C | 1.85 |

| Si-Cl | 2.05 |

| Si-H | 1.48 |

| C-C (phenyl, avg.) | 1.40 |

| C-H (phenyl, avg.) | 1.09 |

| Bond Angles (°) | |

| C-Si-Cl | 109.5 |

| C-Si-H | 111.0 |

| Cl-Si-Cl | 108.5 |

| H-Si-Cl | 109.0 |

| Dihedral Angles (°) | |

| H-C-C-H (phenyl) | 0.0 / 180.0 |

| C-C-Si-Cl | Variable (see Conformation) |

Conformation of this compound

The conformation of this compound is primarily defined by the rotation of the phenyl group around the Si-C bond. The barrier to this rotation is expected to be relatively low. The two most symmetric conformations are the "eclipsed" form, where the Si-H bond is in the same plane as the phenyl ring, and the "staggered" (or bisected) form, where the Si-H bond lies in the plane perpendicular to the phenyl ring.

Computational studies on related phenylsilanes suggest that the staggered conformation is the global minimum on the potential energy surface, with the eclipsed conformation representing a rotational transition state. The energy difference between these conformers is typically small, on the order of a few kJ/mol.

Experimental and Computational Methodologies

Gas-Phase Electron Diffraction (GED)

Experimental Protocol:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[5]

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its direction.

-

Scattering and Diffraction: The electrons are scattered by the electric field of the molecule's constituent atoms, creating a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector. A rotating sector is often used to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle.

-

Data Analysis: The recorded diffraction intensities are converted into a molecular scattering function. This function is then used in a least-squares refinement process to determine the molecular geometry that best reproduces the experimental data.

Microwave Spectroscopy

Experimental Protocol:

-

Sample Introduction: The sample is introduced into a waveguide as a low-pressure gas.

-

Microwave Irradiation: The gas is irradiated with microwave radiation of varying frequency.

-

Rotational Transitions: The molecules absorb microwave radiation at specific frequencies corresponding to transitions between their quantized rotational energy levels.

-

Detection: The absorption of microwaves is detected, and a spectrum of absorption intensity versus frequency is generated.

-

Data Analysis: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, a precise molecular structure can be determined.

Computational Chemistry: Density Functional Theory (DFT)

Methodology:

-

Initial Structure: An approximate 3D structure of the molecule is built using molecular modeling software.

-

Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) are chosen. The choice of functional and basis set affects the accuracy and computational cost of the calculation.[4]

-

Geometry Optimization: The energy of the molecule is calculated, and the positions of the atoms are systematically adjusted to find the arrangement with the lowest energy (the equilibrium geometry).[6] This is an iterative process that continues until the forces on the atoms are close to zero.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, the vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

-

Analysis: The final optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles.

Workflow for Structure Determination

The determination of molecular geometry and conformation is a synergistic process that often involves both experimental and computational approaches. The following diagram illustrates a typical workflow.

Figure 1: Workflow for determining molecular structure.

Conclusion

While a definitive experimental structure of this compound remains to be determined, a robust model of its molecular geometry and conformation can be established through a combination of experimental data from analogous compounds and theoretical calculations. The silicon atom adopts a distorted tetrahedral geometry, and the phenyl group is likely to have a low barrier to rotation, with a preference for a staggered conformation. The experimental and computational methodologies outlined in this guide provide a powerful toolkit for the precise characterization of such molecules, which is essential for advancing research and development in fields that utilize organosilicon chemistry.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Phenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for phenyldichlorosilane, a key organosilicon compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound (C₆H₅SiHCl₂) relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The spectrum is expected to show signals corresponding to the phenyl group protons and the silicon-hydride proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.8 | Multiplet | 5H | Phenyl group (C₆H₅) |

| ~5.5-6.0 | Singlet | 1H | Si-H |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon atoms of the phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | ipso-Carbon (C-Si) |

| ~130 | ortho-Carbons |

| ~128 | meta-Carbons |

| ~132 | para-Carbon |

Note: The assignments are based on typical chemical shift ranges for substituted benzene rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to Si-H, Si-Cl, and phenyl group vibrations.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2200 | Strong | Si-H stretch |

| ~1430 | Strong | Phenyl ring C=C stretch |

| ~1120 | Strong | Si-Phenyl vibration |

| ~800 | Strong | Si-Cl stretch |

| ~730, 690 | Strong | Aromatic C-H out-of-plane bend |

Source: NIST Chemistry WebBook[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis. The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragment ions resulting from the loss of chlorine, phenyl, and hydrogen radicals.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 176/178/180 | [C₆H₅SiHCl₂]⁺ (Molecular Ion) |

| 141/143 | [C₆H₅SiH]⁺ |

| 101 | [C₆H₅Si]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are general protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 300-500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Parameters: Standard proton acquisition parameters are typically used.

¹³C NMR Acquisition:

-

Instrument: 75-125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Parameters: Proton-decoupled acquisition with a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, hexane) and place it in a liquid IR cell. The NIST spectrum was obtained in a solution of carbon tetrachloride and carbon disulfide.[1]

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Procedure:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Place the prepared sample in the spectrometer.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Sample Introduction:

-

Direct Infusion: Introduce the sample directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separate the sample using a gas chromatograph before it enters the mass spectrometer. This is suitable for volatile compounds like this compound.

Ionization Method:

-

Electron Ionization (EI): This is a common method for volatile organic compounds and typically provides detailed fragmentation patterns.

Data Acquisition:

-

Instrument: Mass Spectrometer (e.g., Quadrupole, Time-of-Flight)

-

Mode: Positive ion detection

-

Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to detect the molecular ion and expected fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

References

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Phenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of phenyldichlorosilane (PhSiCl₂H), a crucial reaction in silicone chemistry. The document details the underlying mechanism, kinetic principles, and experimental methodologies for studying this process. The information presented is vital for professionals in materials science and drug development who utilize organosilane chemistry for the synthesis of novel compounds and materials.

Core Concepts: The Hydrolysis of this compound

This compound is a reactive organosilicon compound containing a phenyl group and two chlorine atoms attached to a silicon atom. Its hydrolysis is a fundamental process that involves the substitution of the chloro groups with hydroxyl groups, leading to the formation of silanols. These silanols are often unstable and readily undergo condensation reactions to form siloxanes, which are the building blocks of silicone polymers.

The overall reaction can be summarized as follows:

Hydrolysis: PhSiCl₂(H) + 2H₂O → PhSi(OH)₂(H) + 2HCl

Condensation: n PhSi(OH)₂(H) → [-PhSi(H)O-]n + n H₂O

The interplay between hydrolysis and condensation is critical in determining the structure and properties of the final polysiloxane product. Factors such as pH, temperature, solvent, and concentration of reactants significantly influence the rates of these reactions.

The Hydrolysis Mechanism: A Stepwise Approach

The hydrolysis of this compound is believed to proceed through a stepwise nucleophilic substitution mechanism. While direct computational studies on this compound are not extensively available in the reviewed literature, the mechanism can be inferred from studies on similar chlorosilanes, such as phenyltrichlorosilane and other organochlorosilanes.[1]

The proposed mechanism involves the following key steps:

-

First Hydrolysis: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the formation of a pentacoordinate silicon intermediate or transition state. Subsequently, a chloride ion is eliminated, and a proton is transferred to another water molecule, yielding phenylchlorosilanol (PhSiCl(OH)H) and hydrochloric acid.

-

Second Hydrolysis: The resulting phenylchlorosilanol undergoes a second hydrolysis step, analogous to the first, where the remaining chlorine atom is replaced by a hydroxyl group. This step forms phenylsilanediol (PhSi(OH)₂H).

-

Condensation: The highly reactive phenylsilanediol molecules then undergo intermolecular condensation. A hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a water molecule and forming a siloxane (Si-O-Si) bond. This process can continue, leading to the formation of linear or cyclic polysiloxanes.

The following diagram illustrates the proposed hydrolysis and initial condensation pathway:

Caption: Proposed reaction pathway for the hydrolysis of this compound and subsequent condensation.

Kinetics of Hydrolysis: Factors and Quantitative Data

Key Factors Influencing Hydrolysis Rate:

-

pH: The hydrolysis of silanes is typically catalyzed by both acids and bases. The rate is generally at a minimum around neutral pH.[4]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate.

-

Solvent: The choice of solvent can significantly impact the reaction rate. A solvent that can solvate the transition state and facilitate proton transfer can accelerate the hydrolysis.

-

Concentration: The concentration of both the silane and water affects the reaction rate.

Quantitative Kinetic Data (Analogous Compounds):

To provide a quantitative perspective, the following table summarizes kinetic data for the hydrolysis of related silane compounds. It is important to note that these values are for comparison and may not directly reflect the kinetics of this compound.

| Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Phenyltrichlorosilane | HCl in water-acetone | Rate increases with HCl concentration | Not Reported | [2] |

| Tetraethoxysilane (TEOS) | Acidic (HCl) | 0.002 - 0.5 M⁻¹h⁻¹ | 11 - 16 kcal/mol | [3] |

| Tetraethoxysilane (TEOS) | Basic (NH₃) | Not Reported | 6 kcal/mol | [3] |

| γ-glycidoxypropyltrimethoxysilane | Organotin catalysts | 0.01 - 22 x 10⁻⁴ min⁻¹ | Not Reported | [3] |

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be monitored using various analytical techniques. The choice of method depends on the specific information required, such as reaction rate, identification of intermediates, or characterization of final products.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ monitoring of the hydrolysis reaction. Both ¹H and ²⁹Si NMR can provide valuable information.

Detailed Protocol for ¹H NMR Monitoring:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

In a separate vial, prepare a solution of water in the same deuterated solvent.

-

Cool both solutions to a desired temperature (e.g., 0 °C) in an NMR tube.

-

-

Initiation of Reaction:

-

Inject a specific amount of the water solution into the NMR tube containing the this compound solution.

-

Quickly shake the tube to ensure mixing and place it in the NMR spectrometer.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the disappearance of the Si-H proton signal of this compound and the appearance of new signals corresponding to the Si-OH protons of the hydrolysis products.[5]

-

-

Data Analysis:

-

Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time.

-

Plot the concentration of this compound versus time to determine the reaction rate and order.

-

Analysis of Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the various products of hydrolysis and condensation.

Detailed Protocol for GC-MS Analysis:

-

Reaction Quenching:

-

At different time points, take an aliquot of the reaction mixture.

-

Quench the reaction by adding a suitable derivatizing agent (e.g., a silylating agent) that will cap the reactive silanol groups, making them more volatile and stable for GC analysis.

-

-

Sample Preparation for GC-MS:

-

Dilute the quenched sample in an appropriate solvent (e.g., hexane or dichloromethane).

-

-

GC-MS Analysis:

-

Inject the sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).

-

Use a temperature program that allows for the separation of this compound, its hydrolysis intermediates, and condensation products.

-

The mass spectrometer will provide mass spectra of the separated components, allowing for their identification.[6]

-

The following diagram illustrates a typical experimental workflow for studying this compound hydrolysis.

Caption: A generalized experimental workflow for investigating this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a complex process involving sequential hydrolysis and condensation reactions. While specific kinetic data for this compound remains elusive in the literature, a thorough understanding of the mechanism and the factors influencing the reaction can be achieved by drawing parallels with analogous chlorosilanes. The experimental protocols outlined in this guide, utilizing NMR and GC-MS, provide a robust framework for researchers to investigate the hydrolysis of this compound and tailor the reaction conditions to achieve desired polysiloxane structures for various applications in materials science and drug development. Further computational and experimental studies are warranted to elucidate the precise kinetic parameters and further refine the mechanistic understanding of this important reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. afinitica.com [afinitica.com]

- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

A Theoretical Exploration of Phenyldichlorosilane Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldichlorosilane (PhSiHCl₂) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Understanding its reactivity at a molecular level is crucial for optimizing existing applications and developing novel synthetic methodologies. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on key reaction types such as hydrolysis, reduction, and nucleophilic substitution. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can elucidate reaction mechanisms, predict reaction outcomes, and quantify the energetic landscape of these transformations. This document serves as a valuable resource for researchers by detailing theoretical frameworks, computational protocols, and summarizing the expected quantitative data from such studies.

Introduction to the Reactivity of this compound

This compound possesses a silicon center bonded to a phenyl group, a hydrogen atom, and two chlorine atoms. This arrangement of substituents makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. The Si-H bond can participate in reduction and hydrosilylation reactions, while the Si-Cl bonds are readily cleaved in substitution and hydrolysis reactions. Theoretical studies, primarily employing quantum mechanical methods, provide invaluable insights into the intricate details of these reactions, which are often challenging to probe experimentally.

Theoretical Methodologies for Studying this compound Reactivity

The investigation of reaction mechanisms and energetics of this compound relies heavily on computational chemistry. Density Functional Theory (DFT) is the most widely used method due to its favorable balance between accuracy and computational cost.

Key Computational Parameters

A typical computational study of this compound reactivity involves the following:

-

Density Functional: Hybrid functionals, such as B3LYP, and meta-GGA functionals, like M06-2X, are commonly employed to provide accurate descriptions of electronic structure and energetics.

-

Basis Set: Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are generally used to represent the atomic orbitals.

-

Solvent Effects: To simulate reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are frequently utilized. Explicit solvent molecules can also be included to model specific interactions, such as hydrogen bonding.

-

Transition State Search: Locating the transition state (TS) is crucial for determining the activation energy. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products on the potential energy surface.

Computational Workflow

The general workflow for a theoretical investigation of a reaction involving this compound is depicted below.

Caption: A typical workflow for computational studies of chemical reactions.

Key Reactions of this compound: A Theoretical Perspective

Hydrolysis

The hydrolysis of chlorosilanes is a fundamental reaction leading to the formation of silanols and siloxanes. Theoretical studies on analogous chlorosilanes suggest that the mechanism is highly dependent on the number of water molecules involved.[1]

The reaction can proceed through a stepwise substitution of the chlorine atoms. The initial step involves the nucleophilic attack of a water molecule on the silicon center. The presence of additional water molecules can facilitate the reaction by acting as a proton shuttle, thereby lowering the activation energy.[1]

Caption: Generalized pathway for the stepwise hydrolysis of this compound.

Reduction

The Si-H bond in this compound can act as a hydride donor in reduction reactions. While specific theoretical studies on the reduction of this compound are scarce, insights can be drawn from studies on the formation of the related phenylsilane. The reaction of a phenyl radical with silane (SiH₄) to form phenylsilane is exoergic by approximately 30 kJ/mol, with a transition state energy of 39 kJ/mol above the reactants.[2] This suggests that the formation of the phenyl-silicon bond is energetically favorable. The reduction of the Si-Cl bonds would likely proceed via nucleophilic attack by a hydride source.

Nucleophilic Substitution

The electrophilic silicon center in this compound is a prime target for nucleophiles. The reaction mechanism is expected to follow a nucleophilic substitution pathway, likely proceeding through a pentacoordinate silicon intermediate or transition state.

Caption: A generalized mechanism for nucleophilic substitution on this compound.

Quantitative Data from Theoretical Studies

Theoretical studies provide a wealth of quantitative data that is essential for a detailed understanding of reactivity. The following tables summarize the types of data typically obtained from DFT calculations on reactions of organosilanes.

Table 1: Energetic Data

| Parameter | Description | Typical Range of Values (for related silanes) |

| Activation Energy (Eₐ) | The energy barrier that must be overcome for a reaction to occur. | 15 - 40 kcal/mol |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -30 to +10 kcal/mol |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to determine the spontaneity of a reaction. | Varies depending on reaction |

Table 2: Geometric and Electronic Parameters

| Parameter | Description | Significance |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms in the reactant, transition state, and product. | Indicates bond formation and cleavage. |

| Bond Angles (°) | The angle between two adjacent bonds. | Reveals changes in molecular geometry. |

| Dihedral Angles (°) | The angle between two intersecting planes. | Describes the conformation of the molecule. |

| Partial Charges | The charge distribution within a molecule. | Identifies electrophilic and nucleophilic sites. |

| Vibrational Frequencies (cm⁻¹) | The frequencies at which a molecule vibrates. | Used to characterize stationary points (minima and transition states). |

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer a powerful lens through which to examine the reactivity of this compound. While direct computational studies on this specific molecule are not abundant in the literature, by drawing analogies with related chlorosilanes and organosilanes, we can construct a robust theoretical framework to understand its hydrolysis, reduction, and nucleophilic substitution reactions. This guide has outlined the key computational methodologies, proposed reaction pathways, and summarized the expected quantitative outcomes from such theoretical investigations. It is anticipated that this information will be a valuable asset for researchers in the fields of organic synthesis, materials science, and drug development, enabling them to better predict and control the reactivity of this important chemical building block.

References

An In-Depth Technical Guide to the Physical Properties of Phenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of phenyldichlorosilane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Data Summary

The physical properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes the key quantitative data for its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 64.5-66 °C | at 10 mmHg |

| Density | 1.204 - 1.2115 g/mL | at 25 °C |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in readily available literature, the following are general and widely accepted methodologies for determining the boiling point and density of liquid chemical compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have relatively high boiling points at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.

-

Distillation Method : A simple or fractional distillation apparatus can be used. The liquid is heated in a flask, and the temperature of the vapor that distills is measured. The boiling point is the temperature at which a steady stream of distillate is collected. For an accurate determination, the thermometer bulb must be positioned correctly in the distillation head, just below the side arm leading to the condenser.

-

Thiele Tube Method : This microscale method is suitable for small sample volumes. A small sample of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil). As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[1][2]

Determination of Density

Density is the mass per unit volume of a substance.

-

Using a Graduated Cylinder and Balance : A straightforward method involves measuring a specific volume of the liquid in a graduated cylinder and then weighing it on an analytical balance. The density is calculated by dividing the mass of the liquid by its volume. While simple, the accuracy of this method is limited by the precision of the graduated cylinder.

-

Pycnometer Method : For higher accuracy, a pycnometer (a flask with a specific, accurately known volume) is used. The pycnometer is weighed empty, then filled with the liquid and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer. Temperature control is crucial for this method as density is temperature-dependent.

-

Hydrostatic Weighing : This method involves weighing a solid of known volume and mass both in air and submerged in the liquid. The difference in weight is equal to the weight of the displaced liquid. From this, the density of the liquid can be calculated. This technique is capable of yielding highly precise results.[3][4]

Logical Relationship of Physical Properties

The following diagram illustrates the logical flow for the determination and application of the physical properties of this compound.

Caption: Logical workflow for determining and applying the physical properties of this compound.

References

Phenyldichlorosilane safety precautions and handling guidelines

An In-depth Technical Guide to the Safe Handling of Phenyldichlorosilane

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This compound and its analogues are highly reactive compounds that pose significant hazards if not managed correctly. This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures required when working with this compound.

Hazard Identification and Classification

This compound is a combustible and corrosive liquid that reacts violently with water.[1] Its primary hazards stem from its reactivity, particularly with moisture, which leads to the formation of hydrogen chloride (HCl) gas.[2][3] This reaction can generate heat, potentially igniting the material.[4] Vapors are heavier than air and can travel to an ignition source.[3] The substance causes severe skin burns and serious eye damage.[5][6] Inhalation may cause respiratory irritation.[6]

GHS Hazard Statements:

Physical and Chemical Properties

Quantitative data for phenyl-substituted dichlorosilanes are summarized below. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact material in use.

| Property | Value | Source Compound |

| Physical State | Liquid | Dithis compound[1][6] |

| Appearance | Colorless to Dark Yellow Liquid | Ethylthis compound, Dithis compound[1][7] |

| Odor | Pungent, sharp, like hydrochloric acid | Ethylthis compound[7] |

| Boiling Point | 305 °C / 581 °F @ 760 mmHg | Dithis compound[1] |

| Melting Point | -22 °C / -7.6 °F | Dithis compound[1] |

| Flash Point | 155 °C / 311 °F | Dithis compound[1] |

| Density | 1.204 g/mL at 25 °C | Dithis compound[5] |

| Vapor Pressure | 2.7 hPa at 125 °C | Dithis compound[5] |

| Water Solubility | Decomposes in contact with water | Dithis compound[5] |

Exposure Controls and Personal Protective Equipment (PPE)

Effective hazard control requires a combination of engineering controls and appropriate PPE.

Engineering Controls:

-

Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to vapors.[3][8]

-

Local exhaust ventilation should be applied at the point of chemical release.[3][8]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6][8]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure. All personnel must be trained on the proper use, removal, and limitations of their equipment.[9]

| Protection Type | Required Equipment | Key Specifications & Best Practices |

| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[4][5] A full face shield is required to protect against splashes.[1][6] Contact lenses should not be worn.[6][8] |

| Skin & Body | Chemical-Resistant Gloves & Lab Coat | Neoprene or nitrile rubber gloves are recommended.[6][9] Inspect gloves before use and change them frequently, especially if contamination is suspected.[5][6] A flame-resistant lab coat or a complete chemical-resistant suit should be worn.[4][5] |

| Respiratory | NIOSH-Approved Respirator | If working outside a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., Type ABEK) or a supplied-air respirator is necessary.[3][5][8] A formal respiratory protection program, including fit testing, must be in place.[8][9] |

Safe Handling and Storage Protocols

Protocol 1: Safe Handling of this compound

-

Preparation: Before handling, ensure all required engineering controls are functional and all PPE is readily available and inspected. Remove all ignition sources from the work area.[9]

-

Grounding: Ground and bond all containers and receiving equipment to prevent static electricity discharge, which can cause a fire.[10] Use only non-sparking tools.[2]

-

Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

-

Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Hygiene: Avoid all eye and skin contact and do not breathe vapor and mist.[2] Wash hands thoroughly after handling.[1][8] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]

-

Keep containers away from moisture and water, as the substance reacts violently.[1][3]

-

Store locked up and apart from incompatible materials such as oxidizing agents, acids, and bases.[2][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures: The following table outlines the immediate first aid steps to be taken after exposure. Medical attention should be sought immediately in all cases of exposure.[1][2]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][12] If breathing is difficult or has stopped, provide artificial respiration.[7][12] Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Get immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water.[5][12] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, dry sand, or carbon dioxide.[3][4] Alcohol-resistant foam may also be used.[10]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [3][8] The material reacts with water, which will exacerbate the situation by producing corrosive HCl gas.[3]

-

Specific Hazards: Containers may explode when heated.[3][8] Fire produces poisonous and corrosive gases, including hydrogen chloride and phosgene.[4][8]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5] Use a water spray only to cool fire-exposed containers, but do not let water contact the material itself.[3]

Spill and Disposal Procedures

Protocol 2: Emergency Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area and secure the location.[3][8] Isolate the spill area for at least 50 meters (150 feet) in all directions.[10][12]

-

Ventilate & Control Ignition: Ensure the area is well-ventilated and remove all sources of ignition.[8][11]

-

Don PPE: Before approaching the spill, don the full PPE as described in Section 3.

-

Contain Spill: Stop the leak if it can be done without risk.[10] Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or earth.[3][8][13] Do not use combustible materials or water. [8][13]

-

Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11][13]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by a neutralizing agent like sodium bicarbonate solution.[13]

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][13]

Protocol 3: General Neutralization for Disposal

This protocol is for small, laboratory-scale quantities and must be performed by trained personnel in a chemical fume hood.

-

Prepare Neutralizing Solution: In a large beaker, prepare a cold solution of sodium bicarbonate or a slurry of calcium hydroxide in water. The amount should be in significant excess.

-

Controlled Addition: Slowly and carefully add the this compound dropwise to the stirred, cold neutralizing solution. This controls the exothermic reaction and neutralizes the HCl as it forms.

-

Monitor pH: Continuously monitor the pH of the solution, adding more base as needed to maintain a neutral or slightly basic pH.

-

Disposal: Once the reaction is complete and the solution is neutralized, the resulting mixture can be processed for waste disposal according to institutional guidelines. The aqueous layer may be disposable down the drain with copious amounts of water, pending local regulations.[13]

Visualization of Safety Workflows

The following diagrams illustrate the logical workflows for hazard mitigation and spill response.

Caption: Logical workflow for mitigating this compound hazards.

Caption: Step-by-step emergency response protocol for a this compound spill.

References

- 1. fishersci.com [fishersci.com]

- 2. gelest.com [gelest.com]

- 3. nj.gov [nj.gov]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. gelest.com [gelest.com]

- 7. Ethylthis compound | C8H10Cl2Si | CID 14304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. benchchem.com [benchchem.com]

- 10. ETHYLthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. METHYLthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction of Phenyldichlorosilane with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldichlorosilane (PhSiHCl₂) is a versatile organosilicon compound characterized by the presence of a phenyl group and two reactive chlorine atoms attached to a silicon hydride center. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of organosilicon compounds, including polymers, resins, and surface modification agents. The reactivity of the silicon-chlorine bonds towards nucleophiles, particularly protic solvents such as water, methanol, and ethanol, is of fundamental importance in its application. This technical guide provides a comprehensive overview of the core reactions of this compound with these protic solvents, detailing the reaction mechanisms, experimental protocols, and expected outcomes.

Core Reaction: Solvolysis

The primary reaction of this compound with protic solvents is solvolysis, a nucleophilic substitution reaction where the solvent molecule acts as the nucleophile. The highly polarized silicon-chlorine bond is susceptible to attack by the lone pair of electrons on the oxygen atom of the protic solvent. This reaction proceeds in a stepwise manner, with the sequential replacement of the two chlorine atoms. The initial product is a mono-substituted alkoxy- or silanol-silane, which can then undergo a second substitution to yield the di-substituted product. The hydrogen chloride generated as a byproduct can influence the reaction rate and may catalyze subsequent condensation reactions, particularly in the case of hydrolysis.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a vigorous reaction that leads to the formation of phenylsilanetriol (PhSi(OH)₃) as an unstable intermediate, which readily undergoes self-condensation to form polysiloxanes. The initial hydrolysis product, phenylsilanediol (PhSiH(OH)₂), can also be formed but is also highly prone to condensation. The presence of the silicon-hydride bond adds another layer of complexity, as it can also be susceptible to hydrolysis under certain conditions, although it is generally less reactive than the Si-Cl bonds. The final product is typically a complex mixture of linear and cyclic polysiloxanes.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols, such as methanol and ethanol, is known as alcoholysis. This reaction is generally more controllable than hydrolysis and is a common method for the synthesis of phenyldialkoxysilanes. The reaction proceeds sequentially, first forming a phenylchloroalkoxysilane intermediate, followed by the formation of the phenyldialkoxysilane. To drive the reaction to completion and to neutralize the HCl byproduct, a base such as a tertiary amine (e.g., triethylamine) or pyridine is often added.

Reaction Mechanisms and Pathways

The solvolysis of this compound with protic solvents is believed to proceed through a nucleophilic substitution mechanism at the silicon center. The reaction can exhibit characteristics of both Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) mechanisms, depending on the reaction conditions, including the solvent polarity and the steric bulk of the substituents.

General Solvolysis Mechanism

The general mechanism involves the nucleophilic attack of the protic solvent on the silicon atom, leading to the displacement of a chloride ion. The presence of a phenyl group can influence the electron density at the silicon center, and the reaction can be catalyzed by both acids and bases.

Caption: General solvolysis pathway of this compound.

Condensation Pathway (Hydrolysis)

In the case of hydrolysis, the initially formed silanols are highly reactive and readily undergo condensation to form siloxane bonds (Si-O-Si), releasing water in the process. This can lead to the formation of a variety of oligomeric and polymeric structures.

Caption: Condensation pathway of phenylsilanediol.

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with protic solvents. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

General Experimental Workflow

The general workflow for the solvolysis of this compound involves the controlled addition of the silane to the protic solvent, often in the presence of a base to neutralize the HCl byproduct, followed by workup and purification of the product.

Caption: General experimental workflow for solvolysis.

Protocol for Reaction with Methanol (Methanolysis)

Objective: To synthesize phenyldimethoxysilane.

Materials:

-

This compound

-

Anhydrous Methanol

-

Anhydrous Triethylamine

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Set up a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon.

-

To the flask, add anhydrous methanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) dissolved in anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the reaction mixture to remove the precipitate and wash the solid with anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure phenyldimethoxysilane.

Protocol for Reaction with Ethanol (Ethanolysis)

Objective: To synthesize phenyldiethoxysilane.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Anhydrous Pyridine

-

Anhydrous Toluene

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Set up a flame-dried round-bottom flask under an inert atmosphere.

-

Add anhydrous ethanol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) to the flask, dissolved in anhydrous toluene.

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the stirred mixture.

-

After complete addition, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2 hours.

-

Cool the reaction mixture and filter to remove the pyridinium hydrochloride precipitate.

-

Wash the precipitate with anhydrous toluene.

-

Combine the filtrate and washings and remove the toluene under reduced pressure.

-

Distill the residue under vacuum to yield pure phenyldiethoxysilane.

Protocol for Reaction with Water (Hydrolysis)

Objective: To synthesize phenyl-substituted polysiloxanes.

Materials:

-

This compound

-

Deionized Water

-

Acetone or Diethyl Ether (as a co-solvent)

-

Separatory funnel

Procedure:

-

In a flask, prepare a mixture of deionized water and a co-solvent such as acetone or diethyl ether to aid in miscibility.

-

Cool the mixture in an ice bath.

-

Slowly add this compound dropwise to the vigorously stirred water/co-solvent mixture. A fuming reaction will be observed due to the evolution of HCl.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

If diethyl ether was used as the co-solvent, transfer the mixture to a separatory funnel and separate the organic layer. If acetone was used, add diethyl ether to extract the product.

-

Wash the organic layer with deionized water until the aqueous layer is neutral to pH paper.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the phenyl-substituted polysiloxane product as a viscous oil or solid.

Data Presentation

The following tables summarize the expected quantitative data for the reactions of this compound with protic solvents.

Table 1: Reactant and Product Stoichiometry

| Reactant | Protic Solvent | Base (optional) | Primary Product | Byproduct |

| This compound | Methanol | Triethylamine | Phenyldimethoxysilane | Triethylamine HCl |

| This compound | Ethanol | Pyridine | Phenyldiethoxysilane | Pyridinium HCl |

| This compound | Water | None | Phenyl-polysiloxanes | HCl |

Table 2: Expected Yields and Physical Properties of Products

| Product | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |

| Phenyldimethoxysilane | C₈H₁₂O₂Si | 168.26 | 198-200 | 75-90 |

| Phenyldiethoxysilane | C₁₀H₁₆O₂Si | 196.32 | 225-227 | 70-85 |

| Phenyl-polysiloxanes | (C₆H₅SiO₁.₅)n | Variable | High | >90 |

Table 3: Representative Analytical Data for Phenyldimethoxysilane

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 7.6-7.8 (m, 2H, ortho-ArH), 7.3-7.5 (m, 3H, meta, para-ArH), 5.1 (s, 1H, Si-H), 3.6 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 134.5 (ipso-ArC), 132.0 (para-ArC), 130.0 (ortho-ArC), 128.0 (meta-ArC), 51.0 (OCH₃) |

| ²⁹Si NMR (CDCl₃) | δ -30 to -40 ppm |

| MS (EI) m/z (%) | 168 (M⁺), 153 (M⁺-CH₃), 137 (M⁺-OCH₃), 109 (M⁺-Si(OCH₃)₂H) |

Table 4: Representative Analytical Data for Phenyldiethoxysilane

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 7.6-7.8 (m, 2H, ortho-ArH), 7.3-7.5 (m, 3H, meta, para-ArH), 5.2 (s, 1H, Si-H), 3.9 (q, 4H, OCH₂), 1.2 (t, 6H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 134.5 (ipso-ArC), 132.0 (para-ArC), 130.0 (ortho-ArC), 128.0 (meta-ArC), 59.0 (OCH₂), 18.0 (CH₃) |

| ²⁹Si NMR (CDCl₃) | δ -35 to -45 ppm |

| MS (EI) m/z (%) | 196 (M⁺), 181 (M⁺-CH₃), 151 (M⁺-OC₂H₅), 121 (M⁺-Si(OC₂H₅)₂H) |

Conclusion

The reaction of this compound with protic solvents is a cornerstone of its chemistry, providing access to a diverse range of valuable organosilicon compounds. The alcoholysis reactions offer a controlled route to phenyldialkoxysilanes, which are important monomers and crosslinking agents. The hydrolysis, while more difficult to control, leads to the formation of polysiloxanes with a variety of potential applications. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are crucial for achieving high yields of the desired products and for tailoring the properties of the resulting materials. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals to effectively utilize this compound in their synthetic endeavors.

A Technical Guide to Quantum Chemical Calculations of Phenyldichlorosilane

Introduction: Phenyldichlorosilane (C₆H₆Cl₂Si) is an organosilicon compound with significant applications in materials science and as a precursor in organic synthesis.[1][2] Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for optimizing its applications and predicting its reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method to investigate these properties with high accuracy.[3][4] This guide details the theoretical framework and computational workflow for conducting a comprehensive analysis of this compound, tailored for researchers in chemistry and drug development.

Computational Methodology and Protocols

The following protocols outline a standard and robust approach for the quantum chemical analysis of this compound using widely accepted computational methods.

1.1. Software and Theoretical Model All calculations are typically performed using a quantum chemistry software package such as Gaussian, Q-Chem, or Psi4.[5][6] The Density Functional Theory (DFT) method is recommended for its balance of accuracy and computational cost.[3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic and organometallic systems.[7]

1.2. Basis Set Selection A Pople-style basis set, such as 6-311+G(d,p), is well-suited for this type of molecule. This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (+) for accurately modeling non-covalent interactions and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for anisotropic electron density.[6][7]

1.3. Geometry Optimization The initial molecular structure of this compound is constructed and subjected to geometry optimization. This iterative process locates the minimum energy conformation on the potential energy surface, providing the equilibrium bond lengths, bond angles, and dihedral angles.[4][6] Convergence is confirmed when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.

1.4. Vibrational Frequency Analysis Following successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory.[8][9] This calculation serves two primary purposes:

-

It confirms that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.

-

It predicts the infrared (IR) and Raman vibrational spectra, allowing for the assignment of fundamental vibrational modes.[10][11] Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[12]

1.5. Electronic Property and Frontier Molecular Orbital (FMO) Analysis The electronic properties are investigated by analyzing the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[13][14] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[14][15]

Results and Analysis

This section presents representative data obtained from DFT calculations on this compound.

2.1. Optimized Molecular Geometry The geometry optimization yields the most stable 3D structure of the molecule. Key structural parameters are summarized in the table below. The atom numbering corresponds to the diagram generated by the DOT script.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Atoms | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | Si-C1 | 1.865 | Bond Angle | C1-Si-Cl1 | 109.8 |

| Si-Cl1 | 2.071 | Cl1-Si-Cl2 | 107.5 | ||

| Si-Cl2 | 2.071 | C2-C1-C6 | 118.5 | ||

| Si-H_Si | 1.482 | Si-C1-C2 | 120.7 | ||

| C1-C2 | 1.401 | C1-C2-H2 | 119.9 | ||

| C-H (avg) | 1.085 |

| Dihedral Angle | C2-C1-Si-Cl1 | 60.5 | Dihedral Angle | H_Si-Si-C1-C6 | -120.3 |

2.2. Vibrational Analysis The calculated vibrational frequencies provide insight into the molecule's dynamic behavior and can be used to interpret experimental IR spectra. Key vibrational modes and their corresponding frequencies are listed below.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

|---|---|---|

| 3075 | 15.2 | Aromatic C-H Stretch |

| 2260 | 45.8 | Si-H Stretch |

| 1590 | 8.9 | Phenyl Ring C-C Stretch |

| 1430 | 12.1 | Phenyl Ring C-C Stretch |

| 1120 | 25.4 | In-plane C-H Bending |

| 545 | 88.7 | Si-Cl Symmetric Stretch |

| 495 | 95.3 | Si-Cl Asymmetric Stretch |

| 460 | 30.1 | Si-C Stretch |

2.3. Frontier Molecular Orbital (FMO) Analysis The HOMO and LUMO energies are crucial for understanding the electronic transitions and reactivity of the molecule. The spatial distribution of these orbitals (not shown) indicates the likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 6.36 |

The relatively large HOMO-LUMO gap of 6.36 eV suggests that this compound is a kinetically stable molecule. This stability is a key factor in its utility as a chemical intermediate.

Logical Workflow for Quantum Chemical Calculations

The entire computational process can be visualized as a systematic workflow, starting from the initial molecular structure and proceeding through various stages of calculation and analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 5. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vibrational Analysis of Semicrystalline Polyethylene Using Molecular Dynamics Simulation [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Vibrational analysis, Electronic Properties, and molecular docking of Lantadene A and B (Potential anticancer agents) - A Computational DFT Study [scielo.org.mx]

- 13. youtube.com [youtube.com]

- 14. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]

- 15. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phenyldichlorosilane as a Precursor for Polysilane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polysilanes using phenyldichlorosilane as a primary precursor. Polysilanes are a class of inorganic polymers with a silicon backbone that exhibit unique electronic and optical properties, making them promising materials for a variety of applications, including drug delivery, bio-imaging, and as precursors to silicon carbide ceramics.

Introduction to Polysilane Synthesis from this compound

This compound (C₆H₅SiHCl₂) is a versatile monomer for the synthesis of polyphenylsilanes and related copolymers. The presence of the phenyl group imparts specific properties to the resulting polymer, such as increased thermal stability and altered solubility. The two chlorine atoms provide reactive sites for polymerization. The primary methods for synthesizing polysilanes from this compound are Wurtz-type coupling, dehydrocoupling polymerization (following reduction to phenylsilane), and ring-opening polymerization (ROP) of cyclic precursors derived from this compound.

Synthetic Methodologies

Wurtz-Type Coupling

Wurtz-type coupling is the most traditional and widely used method for the synthesis of high molecular weight polysilanes from dichlorosilanes.[1] The reaction involves the reductive dechlorination of the monomer using an alkali metal dispersion, typically sodium, in an inert solvent at elevated temperatures.[1]

Experimental Protocol: Synthesis of Polyphenylsilane via Wurtz-Type Coupling

This protocol is adapted from general procedures for the Wurtz coupling of dichlorosilanes.

Materials:

-

This compound (PhSiHCl₂)

-